Product packaging for 4-Methylthieno[3,2-c]pyridin-6(5H)-one(Cat. No.:CAS No. 118487-83-5)

4-Methylthieno[3,2-c]pyridin-6(5H)-one

Cat. No.: B3181751
CAS No.: 118487-83-5
M. Wt: 165.21 g/mol
InChI Key: CBPNSCDJWNMBAK-UHFFFAOYSA-N
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Description

4-Methylthieno[3,2-c]pyridin-6(5H)-one (CAS 59207-23-7) is a versatile heterocyclic compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It serves as a crucial synthetic intermediate for the construction of more complex bioactive molecules. Its core structure is part of the important 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold, which has been extensively investigated as a bioisostere for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system in drug discovery . This scaffold is known to be a key structural motif in compounds with diverse biological activities, including roles as enzyme inhibitors and potential therapeutic agents . While specific biological data for this compound is limited in the public domain, research on closely related thienopyridine derivatives reveals a wide spectrum of potential research applications. These analogs have been studied as inhibitors of potassium channels, which are relevant targets for conditions like atrial fibrillation and autoimmune diseases . Furthermore, recent studies highlight that derivatives based on the tetrahydrothienopyridine scaffold can exhibit promising antifungal activity, suggesting a potential application in agrochemical research . The molecular mechanism of action for such active derivatives may involve the disruption of critical cellular pathways, such as nitrogen metabolism and the proteasome pathway in fungi . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers can utilize this high-quality building block to explore novel synthetic routes and develop new chemical entities for various pharmacological and agrochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B3181751 4-Methylthieno[3,2-c]pyridin-6(5H)-one CAS No. 118487-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5H-thieno[3,2-c]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-6-2-3-11-7(6)4-8(10)9-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNSCDJWNMBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CSC2=CC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Methylthieno 3,2 C Pyridin 6 5h One and Thienopyridinone Systems

Fundamental Reactivity Profiles of the Thienopyridinone Moiety

The thieno[3,2-c]pyridine (B143518) moiety exhibits a unique reactivity profile governed by the fusion of an electron-rich thiophene (B33073) ring and an electron-deficient pyridine (B92270) ring. The lone pair of electrons on the sulfur atom in the thiophene ring increases the electron density of the bicyclic system, making it susceptible to electrophilic attack. Conversely, the nitrogen atom in the pyridine ring withdraws electron density, rendering the pyridine part of the molecule more susceptible to nucleophilic attack.

The presence of the lactam functionality in 4-Methylthieno[3,2-c]pyridin-6(5H)-one introduces additional reactive sites. The carbonyl group is an electrophilic center, while the adjacent N-H group can be deprotonated to form a nucleophilic anion. The methyl group at the 4-position exerts a modest electron-donating effect, which can influence the regioselectivity of electrophilic substitution reactions on the thiophene ring.

In general, thienopyridines can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, as well as functionalization at the nitrogen and sulfur atoms. abertay.ac.uk The specific isomer, in this case, the thieno[3,2-c]pyridine system, dictates the positions most susceptible to attack. For instance, studies on related thieno[2,3-c]- and [3,2-c]pyridines have shown that deuterium (B1214612) exchange occurs preferentially at the 3-position at lower temperatures, while at higher temperatures, exchange is observed at both the 2- and 3-positions. abertay.ac.uk

Detailed Reaction Mechanisms of Key Transformations

The thienopyridinone core of this compound possesses sites susceptible to both nucleophilic and electrophilic attack. The pyridine part of the fused system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through the formation of N-oxides. irjms.com The positions ortho and para to the nitrogen atom are generally the most activated towards nucleophilic attack.

Conversely, the thiophene ring is electron-rich and is the primary site for electrophilic attack. A study on the electrophilic substitution of thieno[2,3-c]- and [3,2-c]pyridines indicated that deuteration occurs at the 3-position, and nitration with fuming nitric acid in concentrated sulfuric acid also shows a preference for substitution on the thiophene ring. abertay.ac.uk The mechanism of electrophilic aromatic substitution on the thiophene ring of thienopyridinones is expected to proceed through a standard arenium ion intermediate, with the regioselectivity being influenced by the directing effects of the fused pyridine ring and any substituents present.

Table 1: Predicted Sites of Nucleophilic and Electrophilic Attack in this compound
Reaction TypePredicted Site of AttackReasoning
Nucleophilic AttackC-7Position para to the pyridine nitrogen, activated by electron withdrawal.
Electrophilic AttackC-2 or C-3Positions on the electron-rich thiophene ring. The precise regioselectivity would be influenced by the directing effects of the fused pyridine ring and the methyl group.
Nucleophilic Acyl SubstitutionC-6 (Carbonyl Carbon)The carbonyl carbon of the lactam is an electrophilic center.

The synthesis of the thieno[3,2-c]pyridinone core can be achieved through various cyclization strategies. One common approach involves the construction of the pyridine ring onto a pre-existing thiophene derivative. For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, which are precursors to the corresponding pyridinones, has been reported. nih.govgoogle.com These methods often involve intramolecular cyclization reactions.

A general and versatile method for the synthesis of substituted thiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. This method could potentially be adapted for the synthesis of appropriately substituted thiophenes that can then be cyclized to form the desired thieno[3,2-c]pyridinone ring system.

Another relevant synthetic strategy is the Fiesselmann thiophene synthesis, which allows for the formation of substituted thiophenes from α,β-acetylenic esters and thioglycolic acid derivatives. Furthermore, cascade cyclization of alkynyl diol derivatives has been shown to be an expedient route to substituted thieno[3,2-b]thiophenes and could potentially be adapted for the synthesis of thienopyridinone systems. mdpi.com

The formation of the lactam ring in this compound likely involves an intramolecular cyclization of a thiophene derivative bearing both an amino and a carboxylate or related functional group on adjacent positions of the thiophene ring, which are then suitably positioned to form the fused pyridine ring.

It is plausible that the thieno[3,2-c]pyridinone system could undergo similar oxidative coupling reactions, potentially at the nitrogen of the lactam or at activated positions on the thiophene ring. The presence of the methyl group in this compound could influence the regioselectivity of such dimerization reactions. The sulfur atom in the thiophene ring is also susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones under appropriate oxidizing conditions. acs.org

The basicity of the pyridine nitrogen in the thieno[3,2-c]pyridine system allows for protonation in acidic media. The pKa of the protonated form would be influenced by the electronic effects of the fused thiophene ring and the substituents. The lactam nitrogen, in contrast, is generally non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.

Acetylation of the thienopyridinone can potentially occur at several sites. N-acetylation of the lactam nitrogen is a common reaction for such systems, typically carried out using acetyl chloride or acetic anhydride. C-acetylation of the electron-rich thiophene ring is also a possibility under Friedel-Crafts or similar electrophilic acylation conditions.

Nitrosation of thienopyridinones can also be envisioned. Depending on the reaction conditions, nitrosation could occur at the nitrogen of the lactam (N-nitrosation) or on the thiophene ring (C-nitrosation), with the latter being an electrophilic substitution reaction. The regioselectivity of C-nitrosation would be governed by the electronic properties of the thienopyridinone ring system.

Regioselectivity and Chemoselectivity in Functionalization Reactions

The regioselectivity of functionalization reactions of this compound is a critical aspect of its chemistry, determining the outcome of synthetic transformations. As discussed, electrophilic substitution is expected to occur preferentially on the thiophene ring. The precise position of substitution (C-2 or C-3) will be dictated by a combination of the directing effects of the fused pyridine ring, the sulfur atom, and the methyl group at C-4.

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For example, in reactions with a reagent that can act as both a nucleophile and an electrophile, the outcome will depend on which reactive center of the thienopyridinone is more reactive under the given conditions. The lactam functionality offers a site for nucleophilic attack at the carbonyl carbon and a site for deprotonation at the nitrogen, leading to potential competition in reactions.

Furthermore, the presence of both the thiophene and pyridine rings allows for selective functionalization of one ring over the other by choosing appropriate reaction conditions. For instance, reactions that favor electron-rich aromatic systems will selectively target the thiophene ring, while reactions that favor electron-deficient systems will target the pyridine ring. The synthesis of various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines demonstrates that functionalization at different positions of the thienopyridine core is achievable. nih.gov

Table 2: Summary of Potential Functionalization Reactions and Regioselectivity
Reaction TypeReagentPotential Product(s)Controlling Factors
Electrophilic HalogenationNBS, NCS2- or 3-Halogenated derivativeElectronic effects of the fused rings and substituents.
NitrationHNO₃/H₂SO₄2- or 3-Nitro derivativeDirecting effects of the heterocyclic system.
N-AlkylationAlkyl halide, baseN-alkylated lactamBasicity of the lactam anion.
ReductionLiAlH₄Reduction of the lactam carbonylReactivity of the carbonyl group.

Impact of Catalysts, Solvents, and Temperature on Reaction Outcomes

The synthesis and chemical behavior of this compound and related thienopyridinone systems are profoundly influenced by the choice of catalysts, solvents, and reaction temperatures. These parameters are critical in dictating reaction pathways, yields, and selectivity. Mechanistic investigations have revealed that careful optimization of these conditions is essential for achieving desired chemical transformations, from the construction of the core heterocyclic structure to its further functionalization.

Catalysts, in particular, play a pivotal role in the formation of the thienopyridinone skeleton. Both acid and base catalysis are employed, with the choice depending on the specific synthetic strategy. For instance, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives, an isomeric system, demonstrates a clear dependence on the strength of the acid catalyst and the nature of the solvent. A study on a denitrogenative transformation to form the thieno[2,3-c]pyridine ring showed that trifluoromethanesulfonic acid (TfOH) provided significantly higher yields compared to para-toluenesulfonic acid (PTSA). nih.gov The solvent also had a substantial effect, with 1,2-dichloroethane (B1671644) (DCE) proving to be the optimal medium in this case. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of a substituted thieno[2,3-c]pyridine, illustrating the interplay between catalyst, solvent, and temperature on the reaction yield.

Table 1: Optimization of Reaction Conditions for Thieno[2,3-c]pyridine Synthesis nih.gov

Entry Catalyst Solvent Temperature (°C) Yield (%)
1 PTSA Toluene (B28343) 110 2
2 PTSA Dioxane 100 5
3 PTSA 1,2-DCE 80 20
4 TfOH Toluene 110 11
5 TfOH Dioxane 100 48
6 TfOH 1,2-DCE 80 72

Data sourced from a study on a metal-free denitrogenative transformation reaction. nih.gov

In the context of forming the parent 4-methylthieno[3,2-c]pyridine (B1347632), a dehydrogenation reaction is employed. This specific transformation utilizes a palladium on carbon (Pd/C) catalyst in a high-boiling solvent, xylene, at reflux temperature, indicating that elevated temperatures are necessary to drive the reaction to completion.

Table 2: Synthesis of 4-Methylthieno[3,2-c]pyridine via Dehydrogenation prepchem.com

Catalyst Solvent Temperature Reaction Time (hr) Yield (%)
10% Pd/C Xylene Reflux 34 33.6

This reaction involves the aromatization of a dihydrothienopyridine precursor. prepchem.com

Furthermore, the construction of the pyridinone ring fused to a thiophene core can be achieved through modern catalytic methods. One such approach is the Ru(II)-catalyzed oxidative coupling of heterocyclic amides with internal alkynes, which is assisted by a Cu(II) co-catalyst. researchgate.net This method highlights the use of transition metal catalysis to enable C-H and N-H bond activation, leading to the regioselective formation of thieno[3,2-c]pyridin-4(5H)-ones. researchgate.net The choice of solvent in these catalytic cycles is also crucial, with solvents like toluene being used in palladium-catalyzed C-H activation reactions of thienopyrimidines, a related class of compounds. mdpi.com

The temperature of the reaction is another critical variable that can determine the reaction pathway and the stability of intermediates. For the cyclization step to form the thieno[3,2-c]pyridine ring system from acyclic precursors, a range of temperatures from 50°C to the boiling point of the solvent mixture may be employed, often in the presence of a strong mineral acid like HCl or H2SO4 and an inert solvent such as dioxane or ethanol. google.com Lowering the reaction temperature, as seen in the optimization for thieno[2,3-c]pyridine synthesis, can sometimes lead to improved yields by minimizing side reactions. nih.gov

Advanced Structural Characterization Techniques for Thienopyridinones

Spectroscopic Analysis for Elucidating Molecular Structures

Spectroscopy is a cornerstone of molecular characterization, offering detailed insights into the atomic and molecular structure of a substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By mapping the magnetic properties of atomic nuclei, such as ¹H and ¹³C, it reveals the connectivity and chemical environment of each atom within the molecule.

For 4-Methylthieno[3,2-c]pyridin-6(5H)-one, ¹H NMR would identify the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their electronic surroundings. The ¹³C NMR spectrum complements this by providing a count of unique carbon atoms and information about their hybridization state (e.g., C=O, C=C, C-S, C-N, and CH₃).

While specific experimental spectra for this compound are not available in the searched literature, predicted data based on its structure would anticipate characteristic signals for the methyl group, the protons on the thiophene (B33073) and pyridine (B92270) rings, and the N-H proton.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃)2.0 - 2.515 - 25
Thiophene Ring CH7.0 - 8.0120 - 140
Pyridine Ring CH6.5 - 7.5110 - 150
Pyridinone N-H10.0 - 12.0-
Pyridinone C=O-160 - 170
Thiophene C-S-125 - 145
Bridgehead Carbons-130 - 155

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by distinguishing between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum also offers valuable clues about the molecule's structure.

For this compound (Molecular Formula: C₈H₇NOS), the expected molecular ion peak [M]⁺ would correspond to its molecular weight. Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used for such heterocyclic compounds. rsc.org

Parameter Expected Value
Molecular FormulaC₈H₇NOS
Exact Mass165.025 g/mol
Nominal Mass165 g/mol
Expected [M+H]⁺ (ESI)166.032

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This allows for the identification of key functional groups within the molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the C=O (carbonyl) stretch of the pyridinone ring, the N-H stretch, C-H stretches of the methyl and aromatic rings, and vibrations associated with the C-S bond of the thiophene ring. For instance, a strong absorption band typically appears in the range of 1650-1700 cm⁻¹ for the carbonyl group in such a lactam system.

Chromatographic and Other Separation Techniques for Compound Purity and Analysis

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity. For thienopyridine derivatives, silica (B1680970) gel column chromatography is a standard method for purification following a chemical reaction. prepchem.com The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica gel) and a mobile phase (an eluting solvent or solvent mixture).

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separation and can be used for both analytical purity assessment and preparative purification.

Theoretical and Computational Chemistry Studies on 4 Methylthieno 3,2 C Pyridin 6 5h One and Analogues

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the optimized molecular geometry and electronic structure of thienopyridine derivatives. researchgate.netaustinpublishinggroup.com

DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide accurate geometries and electronic properties for various organic molecules. austinpublishinggroup.com These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the 4-Methylthieno[3,2-c]pyridin-6(5H)-one scaffold, DFT can elucidate the degree of planarity of the fused ring system and the orientation of the methyl group.

While DFT is widely used, the Hartree-Fock method, despite its known limitations in accounting for electron correlation, can sometimes offer better performance for specific molecular systems, such as certain zwitterions, where DFT may have delocalization issues. nih.govresearchgate.net For thienopyridinone systems, a comparative study using both DFT and HF could provide a more complete picture of the electronic distribution.

Electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's chemical reactivity and kinetic stability. researchgate.netaustinpublishinggroup.com A smaller gap generally implies higher reactivity. Global descriptors computed from HOMO-LUMO energies can further quantify the molecule's reactivity. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Thieno[3,2-c]pyridine (B143518) Core This table presents hypothetical, yet chemically reasonable, data based on typical values for similar heterocyclic systems as determined by DFT calculations.

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond Lengths
C=O1.23 Å
N-C(O)1.38 Å
C-S1.75 Å
C=C (Thiophene)1.37 Å
C-C (Pyridine)1.40 Å
Bond Angles
C-S-C92.5°
C-N-C(O)125.0°
O=C-N121.0°
Dihedral Angle
Thiophene-Pyridine~1.5°

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and determining their relative energies. For flexible molecules, this is crucial, but even for relatively rigid systems like this compound, small variations in conformation, such as the orientation of substituents, can be significant.

Computational methods can systematically explore the potential energy surface of a molecule to locate various conformers (local minima). Energy minimization is then performed to find the most stable, lowest-energy conformation. nih.gov For related heterocyclic systems like terpyridines, computational studies have shown how substituents can induce a switch in the preferred conformation. mdpi.com In the case of this compound, analysis would focus on the rotational barrier of the methyl group and any potential puckering of the pyridinone ring, although it is expected to be largely planar.

The results of such analyses are critical for understanding how the molecule might interact with a biological target, as the binding affinity can be highly dependent on the molecule adopting a specific, low-energy conformation.

Table 2: Hypothetical Relative Energies of Different Conformers This table illustrates how computational analysis might compare the energies of different rotational positions (rotamers) of the methyl group on the this compound scaffold.

ConformerDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
1 Staggered (lowest energy)0.0075.3
2 Eclipsed (transition state)1.50-
3 Skew0.8024.7

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are invaluable for predicting and interpreting spectroscopic data. By calculating parameters like vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, computational chemistry can aid in the structural elucidation of newly synthesized compounds.

DFT calculations can provide a complete vibrational spectrum for a molecule. researchgate.net While the calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve excellent agreement with experimental IR and Raman spectra. This allows for the confident assignment of specific vibrational modes to observed spectral peaks.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing these calculated shifts with experimental data helps confirm the proposed structure. For complex molecules, theoretical calculations can be essential for resolving ambiguous assignments. Linear regression analysis comparing theoretical and experimental shifts can further improve the accuracy of the predictions. researchgate.net

Table 3: Predicted vs. Typical Experimental Spectroscopic Data This table shows a hypothetical comparison between computationally predicted spectroscopic values for this compound and typical experimental ranges for similar functional groups.

ParameterFunctional Group/ProtonPredicted Value (DFT)Typical Experimental Range
IR Frequencies
C=O stretch1685 cm⁻¹1650-1700 cm⁻¹
N-H stretch3150 cm⁻¹3100-3300 cm⁻¹
C-H (aromatic) stretch3080 cm⁻¹3000-3100 cm⁻¹
¹H NMR Shifts
N-H11.5 ppm10.0-12.0 ppm
Thiophene (B33073) H7.2, 7.8 ppm7.0-8.0 ppm
Methyl H2.5 ppm2.3-2.7 ppm

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational chemistry offers a way to map out the entire reaction pathway, from reactants to products, including the high-energy transition states and any intermediates.

By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. rsc.org This allows for the determination of activation barriers, which are the energy hurdles that must be overcome for the reaction to proceed. The structure of the transition state, a fleeting and unobservable species, can be located and characterized, providing crucial insights into the bond-making and bond-breaking processes. rsc.orgrsc.org These computational studies can be used to rationalize experimental observations, such as regioselectivity or stereospecificity, and to predict the outcomes of new, untested reactions. For the synthesis of the thieno[3,2-c]pyridinone core, computational analysis could be used to compare different potential cyclization pathways, identifying the most energetically favorable route.

Molecular Modeling for Elucidating Structural Features and Guiding Scaffold Design

Molecular modeling encompasses a range of computational techniques, including molecular docking and pharmacophore modeling, that are used to understand and predict how a molecule interacts with a biological target, typically a protein. This knowledge is essential for rational drug design.

The thienopyridine scaffold is present in numerous biologically active compounds. nih.govmdpi.com Molecular modeling can help elucidate the key structural features of this compound that are responsible for its potential activity. By docking the molecule into the active site of a target protein, researchers can visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that contribute to binding affinity. researchgate.netresearchgate.net

These insights are then used to guide the design of new analogues. For example, if modeling suggests that a particular region of the molecule is in a favorable position to form an additional hydrogen bond, a new compound can be designed with a suitable functional group at that position. This iterative process of modeling, synthesis, and testing is a cornerstone of modern medicinal chemistry, allowing for the optimization of lead compounds into potent and selective drug candidates. rasayanjournal.co.in The thieno[3,2-c]pyridine core serves as a versatile scaffold that can be decorated with different substituents to modulate its properties and target various biological systems. nih.gov

Table 4: Key Structural Features and Their Implications for Scaffold Design

Structural FeaturePotential Role in BindingDesign Implications
Pyridinone C=O Hydrogen bond acceptorMaintain this group for key interactions.
Pyridinone N-H Hydrogen bond donorSubstitution at this position could modulate solubility or block a key interaction.
Thiophene Sulfur Potential for unique interactions (e.g., sulfur-π)Explore bioisosteric replacements (e.g., furan, selenophene) to probe the importance of the sulfur atom.
Methyl Group Fills a hydrophobic pocket; provides steric influenceVary the size and lipophilicity of this substituent to optimize binding in the pocket.
Fused Aromatic Core π-stacking with aromatic residues (e.g., Phe, Tyr, Trp)Modify the electronic properties of the ring system to enhance stacking interactions.

Role of 4 Methylthieno 3,2 C Pyridin 6 5h One As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The thieno[3,2-c]pyridine (B143518) framework is a key component in a variety of polycyclic systems. Research has demonstrated the utility of related thieno-pyridine structures in the generation of fused heterocyclic compounds. For instance, the synthesis of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones has been achieved through a domino reaction of aminopropenoyl cyclopropanes initiated by Lawesson's reagent. researchgate.net This approach highlights the potential for constructing fused systems by leveraging the reactivity of the thieno-pyridine core.

Furthermore, the related 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) ring system can be synthesized through various methods, serving as a precursor for compounds with potential biological activity. nih.gov The synthesis of THTPs with diverse substituents at the 2-position has been accomplished, showcasing the adaptability of this scaffold for creating a range of derivatives. nih.gov These examples, while not directly starting from 4-Methylthieno[3,2-c]pyridin-6(5H)-one, illustrate the chemical tractability of the thieno[3,2-c]pyridine skeleton for the construction of more elaborate fused heterocycles. The presence of the methyl group and the oxo functionality in this compound offers additional handles for synthetic transformations, expanding the possibilities for creating unique and complex fused systems.

Scaffold for Novel Molecular Architecture Development

The rigid and planar structure of the thieno[3,2-c]pyridine nucleus makes this compound an excellent scaffold for the development of novel molecular architectures. By strategically modifying the core structure, chemists can design and synthesize molecules with specific three-dimensional arrangements and functionalities.

The development of potent inhibitors of various enzymes often relies on the use of such scaffolds. For example, the thieno[3,2-d]pyrimidin-4(3H)-one core, an isomer of the thieno[3,2-c]pyridin-6(5H)-one system, has been successfully utilized to discover potent phosphodiesterase 7 (PDE7) inhibitors. acs.org Initial hit compounds from a chemical library were modified, leading to the identification of derivatives with significantly improved ligand efficiency. acs.org This demonstrates the power of using a core scaffold to guide the design and optimization of bioactive molecules.

Similarly, the isosteric relationship between the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) and the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring systems has been explored in the context of developing inhibitors for human phenylethanolamine N-methyltransferase (hPNMT). nih.gov Although the THTP compounds were generally found to be less potent than their THIQ counterparts, this research highlights the strategy of using the thieno-pyridine scaffold to create isosteres of known bioactive molecules, a common approach in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetics. nih.gov The unique electronic properties of the thiophene (B33073) ring within the this compound scaffold can be exploited to fine-tune the biological activity of the resulting molecular architectures.

Strategies for Diversity-Oriented Synthesis and Combinatorial Library Generation

Diversity-oriented synthesis (DOS) and the generation of combinatorial libraries are powerful strategies for exploring chemical space and discovering new molecules with desired properties. The structural features of this compound make it a suitable starting point for such endeavors.

The thieno-pyridine scaffold can be functionalized at multiple positions, allowing for the introduction of a wide range of chemical diversity. For instance, the synthesis of a series of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various functional groups at the 2-position has been reported, showcasing the potential for creating a library of related compounds. nih.gov By employing combinatorial chemistry techniques, different building blocks can be systematically introduced onto the this compound scaffold to rapidly generate a large number of diverse molecules.

The development of a one-pot synthesis for thieno[3,2-c]pyridin-4(5H)-ones further exemplifies the potential for efficient library synthesis. researchgate.net Such efficient synthetic methods are crucial for the successful implementation of diversity-oriented synthesis and combinatorial chemistry programs. The ability to readily access a variety of derivatives from a common core structure like this compound is a key advantage in the quest for novel compounds with applications in fields ranging from medicine to materials science.

Applications in Agrochemical Chemistry and Advanced Materials Research

Chemical Innovation in Pyridine (B92270) and Thienopyridine-Based Agrochemicals

The incorporation of pyridine and its fused heterocyclic analogs, such as thienopyridines, has been a successful strategy in the discovery of new agrochemicals. researchgate.netnih.gov These nitrogen-containing heterocycles are integral to the molecular architecture of numerous fungicides, insecticides, and herbicides. researchgate.net The strategic inclusion of a pyridine ring can significantly enhance the biological activity of a compound. researchgate.net

The development of new agrochemicals is a complex process that often relies on the identification of novel lead scaffolds that can be chemically modified to optimize efficacy and safety. nih.gov Thienopyridine derivatives, structurally related to 4-Methylthieno[3,2-c]pyridin-6(5H)-one, have been identified as a promising lead scaffold for the development of new fungicides. nih.govresearchgate.net

Researchers have synthesized libraries of thienopyridine derivatives to evaluate their potential as agrochemical agents. For instance, a series of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives were synthesized and tested for their antifungal activity against various plant pathogens. nih.govresearchgate.net This research demonstrates that the thienopyridine core is a viable starting point for designing new fungicidal formulations. The synthesis of such derivatives often involves multi-step processes starting from commercially available materials. researchgate.net

A study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives revealed promising antifungal activity against several plant pathogenic fungi. The table below summarizes the efficacy of selected compounds from that study.

Table 1: Fungicidal Activity of Selected 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives

Compound ID Target Fungi EC50 (μg/mL)
I-1 C. arachidicola 4.61
I-1 R. solani 6.66
I-1 S. sclerotiorum 5.89
I-5 C. arachidicola 5.23
I-5 R. solani >50
I-5 S. sclerotiorum 6.12
I-7 C. arachidicola 6.31
I-7 R. solani 6.44
I-7 S. sclerotiorum 5.98
I-12 C. arachidicola 5.75
I-12 R. solani 6.21
I-12 S. sclerotiorum 4.98

Data sourced from a study on the fungicidal potential of thienopyridine derivatives. nih.govresearchgate.net

While direct agrochemical applications of this compound are not extensively documented in publicly available research, its structural components are found in various pesticides. Pyridine derivatives are crucial intermediates in the synthesis of many commercial pesticides. researchgate.netgoogle.com For example, the herbicide paraquat (B189505) and the insecticide chlorpyrifos (B1668852) are both synthesized from pyridine precursors. researchgate.net

The thieno[3,2-c]pyridine (B143518) core itself is a key structural motif that can be functionalized to produce a wide range of biologically active molecules. The synthesis of various substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines has been achieved through established chemical routes, highlighting the versatility of this scaffold as an intermediate for creating diverse chemical libraries. nih.gov These libraries of compounds can then be screened for potential pesticidal activities.

Potential in Functional Materials Design and Development

The application of pyridine and its derivatives extends beyond agrochemicals into the field of advanced materials. Polysubstituted pyridines are recognized as important components in the creation of functional materials. researchgate.net While specific research on this compound in this area is limited, the broader class of thienopyridine compounds possesses properties that suggest potential for use in materials science. The conjugated π-system of the thienopyridine structure could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of heteroatoms like nitrogen and sulfur can also influence the electronic properties and intermolecular interactions of these materials. Further research into the photophysical and electronic properties of this compound and its derivatives could unveil new opportunities for their application in the development of novel functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.